5-乙磺酰基-1-苯基四唑

描述

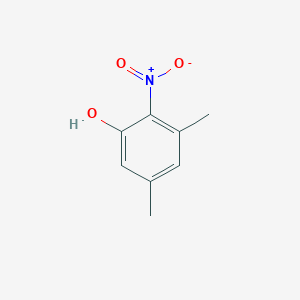

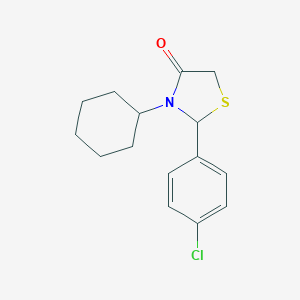

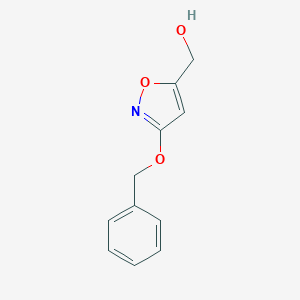

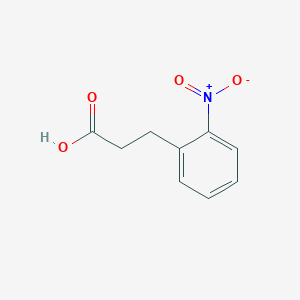

5-Ethylsulfonyl-1-phenyltetrazole is a chemical compound with the molecular formula C9H10N4O2S . It is a derivative of 5-Phenyl-1H-tetrazole .

Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-Ethylsulfonyl-1-phenyltetrazole, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis

The molecular structure of 5-Ethylsulfonyl-1-phenyltetrazole can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 224.240 Da .Chemical Reactions Analysis

Tetrazoles, including 5-Ethylsulfonyl-1-phenyltetrazole, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

5-Ethylsulfonyl-1-phenyltetrazole is a crystalline light yellow powder . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .科学研究应用

四唑衍生物中的合成用途5-乙磺酰基-1-苯基四唑在四唑衍生物的生产中表现出合成多功能性。该化合物已被用作各种四唑结构的通用合成子,在杂环碳原子上具有官能取代。它在与 C-、N- 和 O-亲核试剂的相互作用中显示出有希望的结果,促进了具有官能取代基的 1-苯基四唑的形成 (Gol'tsberg 和 Koldobskii,1996).

四唑化合物的形成在相关背景下,5-苯基四唑的形成是通过某些肼化合物氧化实现的,导致产生 2,5-二苯基-1,3,4-恶二唑和 3,5-二苯基-4-苯磺酰氨基-4H-1,2,4-三唑等产物。这个过程突出了该化合物在形成复杂杂环结构中的相关性 (Ito、Tanaka、Kakehi 和 Kawahata,1978).

树状聚合物合成5-乙磺酰基-1-苯基四唑在含四唑树状聚合物的开发中发挥了重要作用。涉及该化合物的反应导致了聚四唑及其衍生物的产生,这些衍生物在遵循发散方案合成树状聚合物中很有价值。该应用展示了该化合物在高级聚合物和高分子化学领域的用途 (Artamonova、Zatsepina 和 Koldobskii,2004).

安全和危害

5-Ethylsulfonyl-1-phenyltetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . This suggests that 5-Ethylsulfonyl-1-phenyltetrazole, being a derivative of 5-Phenyl-1H-tetrazole, may also have potential applications in similar areas.

属性

IUPAC Name |

5-ethylsulfonyl-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCSFHTLJFUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

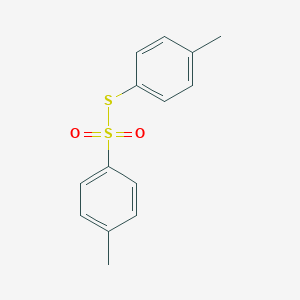

CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353798 | |

| Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylsulfonyl-1-phenyltetrazole | |

CAS RN |

3206-46-0 | |

| Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)

![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)